tert-Butyl-d9 4-Nitrophenyl Carbonate
Description
The Compound: tert-Butyl-d9 4-Nitrophenyl Carbonate within Research Paradigms
This compound is a specialized, isotopically labeled reagent that combines the features of an activated carbonate with the mechanistic probing capabilities of deuterium (B1214612) labeling. The "d9" designation indicates that all nine hydrogen atoms on the tert-butyl group have been replaced with deuterium.
| Property | Value |
| Chemical Formula | C₁₁H₄D₉NO₅ |
| Molecular Weight | 248.28 g/mol |
| CAS Number | 1190006-35-9 |
This data is compiled from publicly available information. scbt.comclearsynth.com
The strategic placement of deuterium on the tert-butyl group makes this compound a powerful tool for studying reactions where the tert-butoxycarbonyl group is introduced or removed. For instance, in the deprotection of a Boc-protected amine, the reaction proceeds through the formation of a tert-butyl cation. By using the d9-labeled compound, researchers could investigate the fate of this cation and probe for potential side reactions or rearrangements.
Furthermore, the use of this compound would be invaluable in kinetic isotope effect studies. While the deuterium atoms are not directly involved in the bond-forming or bond-breaking steps of the primary reaction (i.e., the reaction at the carbonyl center), their presence can exert a secondary kinetic isotope effect. The magnitude of this effect could provide insights into the structure of the transition state.
Structure
3D Structure
Properties
IUPAC Name |
[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPGBDJTEBCMHA-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661848 | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-yl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190006-35-9 | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-yl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Advanced Organic Synthesis and Mechanistic Investigations
Role in Protecting Group Chemistry
Protecting groups are fundamental to modern organic synthesis, enabling the selective transformation of multifunctional molecules. nih.gov The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines, forming a carbamate (B1207046) that is stable under a variety of conditions. emerginginvestigators.org The 4-nitrophenyl carbonate portion of the molecule serves as a versatile activating group for the introduction of the Boc functionality and also possesses its own characteristic reactivity.
Orthogonal Protection Strategies Utilizing the tert-Butyloxycarbonyl (Boc) Group
Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. researchgate.net The Boc group is a cornerstone of such strategies due to its lability under acidic conditions. emerginginvestigators.org This allows it to be used in conjunction with protecting groups that are removed under different conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or groups removed by hydrogenolysis, like the benzyloxycarbonyl (Cbz) group. emerginginvestigators.org For instance, in the synthesis of complex peptides or other polyfunctional molecules, a researcher can selectively deprotect a Boc-protected amine with an acid like trifluoroacetic acid (TFA) to carry out a reaction at that site, while an Fmoc-protected amine elsewhere in the molecule remains intact. researchgate.net
Base-Labile Protecting Group Characteristics of 4-Nitrophenyl Carbonates
While the Boc group itself is acid-labile, the 4-nitrophenyl carbonate linkage introduces a different mode of reactivity. 4-Nitrophenyl carbonates are known to be base-labile protecting groups. emerginginvestigators.orgorganic-chemistry.org They are relatively stable in acidic and neutral aqueous solutions but are cleaved under mild basic conditions. emerginginvestigators.orgorganic-chemistry.org This cleavage is often irreversible due to the subsequent decarboxylation. emerginginvestigators.org The utility of 4-nitrophenyl as a leaving group is enhanced by its pKa of approximately 7.15, which allows for deprotection under relatively mild basic conditions. organic-chemistry.org Furthermore, the release of the 4-nitrophenolate (B89219) ion, which is bright yellow, provides a convenient method for monitoring the progress of the deprotection reaction spectrophotometrically. emerginginvestigators.orgorganic-chemistry.org This dual reactivity—acid lability of the Boc group and base lability of the 4-nitrophenyl carbonate—offers a nuanced tool for synthetic chemists.
Deuteration as a Tool for Modulating Protecting Group Reactivity Profiles
The replacement of hydrogen with deuterium (B1214612) in the tert-butyl group, creating the tert-butyl-d9 moiety, can subtly modulate the reactivity of the Boc protecting group. While C-D bonds are electronically very similar to C-H bonds, they have a lower zero-point energy, making them stronger and less prone to cleavage. This can influence the rate of reactions where the cleavage of a C-H bond is involved in or affects the rate-determining step. In the context of the Boc group, deprotection proceeds via the formation of a tert-butyl cation. beilstein-journals.org While this does not involve direct cleavage of the C-H (or C-D) bonds of the methyl groups in the rate-determining step, secondary kinetic isotope effects can arise from changes in hyperconjugation and steric interactions between the ground state and the transition state. The deuteration can therefore slightly alter the stability of the protecting group, potentially making it more robust or influencing the selectivity of its cleavage in the presence of other sensitive functionalities.
Investigations of Reaction Mechanisms via Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by comparing the rates of reaction of a molecule with its isotopically substituted counterpart. epfl.ch The use of tert-butyl-d9 4-nitrophenyl carbonate allows for the study of KIEs to gain insight into the transition states of reactions involving the Boc group.
Primary Deuterium Kinetic Isotope Effects in Rate-Determining Steps
A primary deuterium kinetic isotope effect (kH/kD) is observed when a bond to a deuterium atom is broken in the rate-determining step of a reaction. epfl.ch Typical values for primary KIEs are in the range of 2 to 8. epfl.ch While the deprotection of a Boc group does not typically involve the direct cleavage of a C-H bond on the tert-butyl group, if the reaction mechanism were to involve a rate-determining step where a proton (or deuteron) is abstracted from one of the methyl groups, a significant primary KIE would be expected. The observation of a large KIE would provide strong evidence for such a mechanism.
Analysis of Hyperconjugative and Steric Contributions to Isotope Effects
More commonly, deuteration of the tert-butyl group leads to secondary kinetic isotope effects. These are smaller effects on the reaction rate that arise from isotopic substitution at a position not directly involved in bond breaking in the rate-determining step. Secondary KIEs can provide valuable information about the structure of the transition state.
Hyperconjugation: The stability of the incipient tert-butyl cation during deprotection is influenced by hyperconjugation, which is the interaction of the electrons in the C-H σ-bonds of the methyl groups with the empty p-orbital of the carbocation. wikipedia.orgpharmaffiliates.com Because a C-D bond is stronger and has a lower ground state energy than a C-H bond, it is a less effective electron donor for hyperconjugation. This difference in hyperconjugative ability between C-H and C-D bonds can lead to a measurable KIE. By studying the KIE, chemists can probe the extent of positive charge development in the transition state.
Steric Effects: Deuterium is considered to be sterically smaller than hydrogen due to its shorter C-D bond length and lower vibrational amplitude. emerginginvestigators.org In a sterically congested transition state, replacing hydrogen with deuterium can lead to a rate enhancement (an inverse KIE, where kH/kD < 1) because the deuterated transition state is less sterically hindered. Conversely, in a less crowded transition state, this effect may be negligible. Therefore, the magnitude and direction of the steric isotope effect can provide clues about the geometry and steric demands of the transition state.
Elucidation of Transition State Structures Through Isotopic Perturbation
The strategic incorporation of deuterium in molecules, such as in This compound , serves as a powerful technique for probing reaction mechanisms, particularly for the elucidation of transition state (TS) structures. The change in mass upon substituting protium (B1232500) with deuterium can lead to a measurable kinetic isotope effect (KIE), providing profound insights into the bond-breaking and bond-forming events in the rate-determining step of a reaction.
While direct experimental studies detailing the use of this compound for isotopic perturbation are not extensively documented in publicly available literature, the principles of KIE are well-established. For instance, a significant primary KIE (kH/kD > 1) would be expected in reactions where a C-H(D) bond on the tert-butyl group is cleaved in the transition state. Conversely, a secondary KIE might be observed if the hybridization of the carbon atoms in the tert-butyl group changes during the rate-determining step. The magnitude of such effects can help distinguish between different proposed mechanisms, such as concerted versus stepwise pathways. The study of related p-nitrophenyl esters has shown that solvent plays a crucial role in shaping the concerted transition state in hydrolysis reactions. nih.gov
Studies on Nucleophilic Reactivity and Carbonate Decomposition Pathways
The reactivity of carbonate esters is largely defined by the electrophilicity of the carbonyl carbon and the nature of the leaving group. The p-nitrophenoxy group in tert-Butyl 4-Nitrophenyl Carbonate is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack.
Deuterium Labeling for Tracing Decomposition Pathways of Carbonates
Deuterium-labeled compounds are invaluable tools for tracing the pathways of chemical reactions and metabolic processes. researchgate.net In the context of This compound , the nine deuterium atoms on the tert-butyl group act as a stable isotopic label. Upon decomposition or reaction, the fate of the tert-butyl group can be tracked using techniques like mass spectrometry or NMR spectroscopy.
tert-Butyl Carbonate as a Nucleophile in Complex Cascade Reactions
Interestingly, under certain conditions, the tert-butyl carbonate moiety itself can act as a nucleophile. Although direct studies involving the d9-labeled variant are not published, research has demonstrated that non-deuterated tert-butyl carbonate can participate as a nucleophile in epoxide ring-opening reactions. This leads to a cascade synthesis of valuable 5-(hydroxymethyl)oxazolidin-2-ones. Such reactivity highlights the versatile chemical nature of the tert-butyl carbonate group, extending its role beyond that of a simple protecting group precursor.
Applications in the Synthesis of Complex Molecular Architectures
While often employed in mechanistic studies or for the introduction of protecting groups, activated carbonates can also serve as key intermediates in the construction of more complex molecules.
Intermediate Roles in Multi-Step Organic Transformations
The reactivity of This compound makes it a potential intermediate for the synthesis of other deuterated building blocks. By reacting it with a suitable bifunctional molecule, the deuterated tert-butoxycarbonyl group can be incorporated into a more complex structure, which can then undergo further transformations. The p-nitrophenolate leaving group allows for mild reaction conditions, which is often crucial when dealing with sensitive functional groups in multi-step syntheses. While specific examples of its use in the total synthesis of complex natural products are not yet reported, its potential as a specialized reagent for introducing isotopically labeled moieties remains significant.
Deuterium Labeling for Pathway Tracing in Biosynthetic Mimicry
The elucidation of complex reaction mechanisms is a cornerstone of modern organic chemistry. In the specialized field of biosynthetic mimicry, where laboratory syntheses are designed to imitate the elegant and efficient pathways of nature, understanding the precise sequence of bond-forming and bond-breaking events is critical. Isotopic labeling is a powerful and definitive tool for this purpose, and deuterated reagents such as this compound offer a sophisticated method for pathway tracing.
This compound serves as a specialized reagent for the introduction of a deuterium-labeled tert-butoxycarbonyl (Boc) protecting group, commonly referred to as a Boc-d9 group. scbt.compharmaffiliates.comclearsynth.com This protecting group is widely used to temporarily block reactive amine functionalities during multi-step syntheses. organic-chemistry.org The key feature of the Boc-d9 group in this context is its nine deuterium atoms, which act as a stable, non-exchangeable isotopic signature. This signature imparts a distinct mass increase of 9 daltons compared to its standard protium counterpart, a shift that is easily and unambiguously detected by mass spectrometry. scbt.com
In the context of biosynthetic mimicry, researchers often propose synthetic routes that replicate a hypothetical or known biosynthetic pathway to a complex natural product. These biomimetic routes can involve intricate cyclizations, rearrangements, or cascade reactions that are difficult to prove mechanistically. By strategically introducing a Boc-d9 labeled substrate into the proposed sequence, chemists can rigorously test the mechanistic hypothesis.
The general strategy involves the following steps:
Label Incorporation: A starting material containing a primary or secondary amine is protected using this compound, attaching the Boc-d9 group.
Biomimetic Transformation: The labeled substrate is then subjected to the key biomimetic reaction step(s).
Mechanistic Analysis: The intermediates and products are analyzed, typically by High-Resolution Mass Spectrometry (HRMS). The persistence of the +9 Da mass shift confirms that the molecular fragment to which the Boc-d9 group is attached has remained intact throughout the transformation. If the molecule fragments or follows an unexpected pathway, the mass of the resulting labeled fragments provides crucial clues to the actual mechanism.
This technique is particularly valuable for confirming that a complex molecular backbone remains unaltered during a key transformation or for tracking the fate of a specific portion of a molecule through a synthetic sequence. The Boc group is chemically robust under a variety of reaction conditions, yet can be cleanly removed with acid, making it an ideal "temporary" mass tag for mechanistic investigation. mdpi.com
Illustrative Research Findings
To demonstrate the application, consider a hypothetical biomimetic synthesis of a piperidine (B6355638) alkaloid. A proposed key step involves the intramolecular cyclization of a linear amino-alkene precursor. To verify that the linear chain does not undergo undesired fragmentation before cyclization, the precursor can be synthesized in both its standard (Boc-protected) and heavy (Boc-d9 protected) forms.
The mass spectrometry data from such an experiment would provide clear evidence for the proposed pathway, as shown in the interactive data table below. The consistent +9.056 Da mass difference between the labeled and unlabeled species at each stage would confirm the integrity of the protected amine fragment through the cyclization step.
Computational Chemistry and Theoretical Modeling of Tert Butyl D9 4 Nitrophenyl Carbonate Reactivity
Density Functional Theory (DFT) Calculations for Reaction Energetics
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying organic reactions. It provides a balance between accuracy and computational cost, making it ideal for calculating the energetics of reaction pathways, including the structures of reactants, transition states, and products. For reactions involving tert-Butyl-d9 4-Nitrophenyl Carbonate, DFT methods like B3LYP or M06-2X, paired with basis sets such as 6-311+G(d,p), are commonly employed to model the potential energy surface. rsc.orgemerginginvestigators.org These calculations can accurately predict activation barriers and reaction enthalpies, offering a quantitative measure of the molecule's reactivity.
A key application of DFT is the location and characterization of transition state (TS) geometries. youtube.com For the aminolysis of this compound, the reaction proceeds via a nucleophilic attack of an amine on the carbonyl carbon. DFT calculations can model the geometry of this TS, which typically involves the formation of a tetrahedral intermediate. rsc.orgchemistrysteps.com
Computational models predict a TS where the bond between the amine's nitrogen and the carbonate's carbonyl carbon is partially formed, while the C-O bond of the 4-nitrophenoxide leaving group is elongated. The geometry around the central carbon atom shifts from trigonal planar in the reactant to a more tetrahedral arrangement in the transition state. rsc.org Verifying a true transition state involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com
Below is an illustrative data table showing typical bond length changes during the aminolysis of a carbonate, as predicted by DFT calculations.
| Involved Atoms | Reactant State (Å) | Transition State (Å) | Product State (Å) |
| Amine N — Carbonyl C | > 3.0 | ~1.8-2.0 | ~1.35 |
| Carbonyl C — O (Leaving Group) | ~1.36 | ~1.6-1.8 | > 3.0 |
| Carbonyl C = O | ~1.20 | ~1.25 | ~1.23 |
| Data is illustrative and based on findings for similar carbonate aminolysis reactions. rsc.org |
The electronic structures of the deuterated (d9) and protium (B1232500) (h9) analogs of tert-butyl 4-nitrophenyl carbonate are nearly identical. The substitution of hydrogen with deuterium (B1214612) does not significantly alter the distribution of electrons, molecular orbital energies, or electrostatic potentials. nih.gov However, the primary difference lies in the vibrational properties of the C-D versus C-H bonds. Due to the greater mass of deuterium, C-D bonds have a lower zero-point vibrational energy (ZPE) than C-H bonds. This difference in ZPE is the origin of the secondary kinetic isotope effect (KIE), a critical parameter in mechanistic studies. nih.gov
DFT calculations can quantify subtle electronic properties, such as the partial charge on the carbonyl carbon, which is an indicator of its electrophilicity. emerginginvestigators.org While deuteration has a negligible impact on these electronic properties, the hyperconjugation effect of the tert-butyl group can influence the LUMO (Lowest Unoccupied Molecular Orbital) level. nih.gov
The following table presents hypothetical comparative data for the deuterated and protium analogs.
| Property | tert-Butyl-h9 4-Nitrophenyl Carbonate | This compound |
| Mulliken Charge on C=O Carbon | +0.52 | +0.52 |
| HOMO Energy (eV) | -7.8 | -7.8 |
| LUMO Energy (eV) | -1.5 | -1.5 |
| Zero-Point Energy (kcal/mol) | X | X - ΔZPE |
| Electronic properties are expected to be virtually identical; the key difference is the Zero-Point Energy (ZPE). |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
In an aqueous environment, MD simulations can reveal how water molecules arrange around the carbonate, particularly the hydrogen bonding interactions with the nitro group's oxygen atoms and the carbonyl oxygen. researchgate.net These solute-solvent interactions are crucial for stabilizing the ground state and transition state, thereby influencing reaction rates. Advanced techniques like accelerated MD (aMD) can be employed to enhance conformational sampling and observe high-barrier events, such as complex conformational rearrangements, that are inaccessible in conventional MD timescales. nih.govnih.gov
Quantitative Structure-Reactivity Relationships (QSRR) and Isotope Effects Modeling
QSRR models aim to establish a mathematical relationship between a molecule's computed structural or electronic features and its experimentally observed reactivity. For a series of related carbonates, descriptors such as the LUMO energy or the partial charge on the carbonyl carbon could be correlated with reaction rate constants.
The primary application for this compound is the study and modeling of kinetic isotope effects (KIEs). The replacement of the nine hydrogen atoms on the tert-butyl group with deuterium results in a secondary KIE. This effect arises if there is a change in the steric environment or electronic hybridization at the carbon center between the reactant and the transition state. nih.gov
Computational modeling is exceptionally well-suited to predict KIEs. The effect can be calculated using the ZPEs and vibrational frequencies of both the isotopically labeled and unlabeled species in their ground and transition states, as determined by DFT. nih.govuoregon.edu A KIE value greater than 1 (kH/kD > 1) suggests a "looser" transition state relative to the reactant, while a value less than 1 indicates a more sterically crowded or "tighter" transition state. nih.gov
An illustrative calculation of a secondary KIE is shown below.
| Parameter | Reactant (R) | Transition State (TS) |
| ZPE (h9) | ZPER,H | ZPETS,H |
| ZPE (d9) | ZPER,D | ZPETS,D |
| KIE Calculation | kH/kD ≈ exp[ ( (ZPER,H - ZPER,D) - (ZPETS,H - ZPETS,D) ) / RT ] | |
| This equation, derived from transition state theory, shows how KIE is dependent on the zero-point energy differences between the ground and transition states for the two isotopologues. |
Computational Insights into Carbonate Hydrolysis and Aminolysis Mechanisms
Computational studies provide a detailed picture of the reaction mechanisms for carbonate hydrolysis and aminolysis at the molecular level.
Carbonate Hydrolysis: The hydrolysis of 4-nitrophenyl carbonates in neutral or alkaline solution proceeds through a nucleophilic acyl substitution mechanism. researchgate.netemerginginvestigators.org Computational modeling can trace the entire reaction pathway:
Nucleophilic Attack: A water molecule or hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. researchgate.net
Tetrahedral Intermediate: A high-energy, tetrahedral intermediate is formed. DFT calculations can determine the stability of this intermediate and the barriers to its formation and collapse. researchgate.net
Leaving Group Departure: The reaction concludes with the expulsion of the stable 4-nitrophenoxide anion.
Aminolysis Mechanism: The aminolysis of esters and carbonates follows a similar nucleophilic addition-elimination pathway. rsc.orgchemistrysteps.com Theoretical studies on related systems have shown that the reaction can proceed through a concerted or a stepwise mechanism involving a zwitterionic tetrahedral intermediate. rsc.orgacs.org DFT calculations are instrumental in distinguishing between these pathways by comparing their respective activation barriers. Furthermore, if the reaction is catalyzed (e.g., by another amine molecule acting as a general base), computational models can elucidate the precise role of the catalyst in stabilizing the transition state. rsc.org
Advanced Analytical Methodologies for Characterization and Mechanistic Probing
Spectroscopic Techniques for Isotopic Purity and Structural Confirmation
Spectroscopic methods are indispensable for confirming the structural integrity and determining the isotopic purity of tert-Butyl-d9 4-Nitrophenyl Carbonate. These techniques provide detailed information about the molecular structure and the extent of deuterium (B1214612) incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the analysis of deuterated compounds. Both ¹H NMR and ²H NMR are employed to assess the level of deuterium incorporation in this compound.
In a typical ¹H NMR spectrum of a high-purity sample of this compound, the characteristic signal of the tert-butyl protons would be significantly diminished or absent. Any residual signals in this region can be quantified against the aromatic protons of the 4-nitrophenyl group to determine the percentage of non-deuterated or partially deuterated isotopic impurities.
Conversely, the ²H NMR spectrum provides a direct measure of deuterium incorporation. A prominent signal corresponding to the nine deuterium atoms of the tert-butyl group would be observed. The integration of this signal, relative to a known internal standard, can be used for quantitative analysis.
Table 1: Hypothetical ¹H and ²H NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 8.25 | d | 2H, Ar-H ortho to NO₂ |
| ¹H | 7.45 | d | 2H, Ar-H meta to NO₂ |
| ²H | 1.57 | s | 9D, -C(CD₃)₃ |
Note: The chemical shifts are hypothetical and would be determined experimentally in a suitable deuterated solvent such as chloroform-d.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a valuable technique for confirming the presence of key functional groups within the this compound molecule. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands for the nitro group (NO₂), the carbonate group (C=O), and the aromatic ring. The C-D stretching and bending vibrations of the deuterated tert-butyl group would appear at lower wavenumbers compared to the corresponding C-H vibrations in the non-deuterated analogue, providing clear evidence of successful deuteration.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ar-NO₂ | Asymmetric Stretch | 1530-1515 |
| Ar-NO₂ | Symmetric Stretch | 1355-1345 |
| C=O (Carbonate) | Stretch | 1780-1760 |
| C-O (Carbonate) | Stretch | 1250-1200 |
| C-D (tert-butyl) | Stretch | ~2200-2100 |
| C-D (tert-butyl) | Bend | ~1050 |
UV-Visible Spectroscopy for Reaction Monitoring and Kinetics
UV-Visible spectroscopy is a useful tool for monitoring reactions involving this compound, particularly those where the 4-nitrophenoxide ion is a leaving group. The 4-nitrophenyl chromophore exhibits strong UV-Visible absorbance that changes significantly upon its release from the carbonate ester.
This property allows for the real-time monitoring of reaction kinetics. For instance, in a hydrolysis or aminolysis reaction, the formation of the 4-nitrophenoxide ion can be followed by measuring the increase in absorbance at its characteristic maximum wavelength (around 400 nm). By plotting absorbance versus time, the reaction rate can be determined. Comparing the reaction rates of this compound with its non-deuterated counterpart can provide insights into the kinetic isotope effect, a key parameter in mechanistic studies.
Mass Spectrometry for Quantitative Isotopic Abundance and Molecular Fragmentation Studies
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and isotopic composition of a compound. It is a cornerstone for the characterization of deuterated molecules like this compound.
High-Resolution Mass Spectrometry for Deuterium Labeling Verification
High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally verifying the elemental composition and the extent of deuterium labeling in this compound. HRMS provides a highly accurate mass measurement, allowing for the differentiation between isotopologues.
For this compound (C₁₁H₄D₉NO₅), the theoretical exact mass is 248.13. HRMS analysis would confirm this mass with high precision, and the isotopic distribution pattern would clearly show a shift of +9 mass units compared to the unlabeled compound. The relative intensities of the M, M+1, M+2, etc., peaks can be compared to the theoretical distribution to confirm the high level of deuterium incorporation.
Table 3: Key Mass Spectrometric Data for this compound
| Parameter | Value | Source |
| Chemical Formula | C₁₁H₄D₉NO₅ | |
| Exact Mass | 248.13 | |
| Molecular Weight | 248.29 | |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₉) |
Isotope Dilution Mass Spectrometry in Mechanistic Research
Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that utilizes isotopically labeled compounds as internal standards. This compound is an ideal internal standard for the quantification of its non-deuterated analog in complex matrices.
In mechanistic studies, IDMS can be employed to accurately measure the concentration of reactants, intermediates, and products over time. By adding a known amount of this compound to a reaction mixture, the concentration of the unlabeled compound can be determined with high accuracy and precision by measuring the ratio of the two species in the mass spectrometer. This approach is particularly valuable for studying reaction mechanisms where precise concentration measurements are critical for kinetic modeling and understanding reaction pathways.
Chromatographic Methods for Reaction Monitoring and Product Isolation in Research
Chromatographic techniques are indispensable in synthetic organic chemistry for both monitoring the progress of a reaction and for the subsequent isolation and purification of the desired products. In the context of reactions involving this compound, Thin-Layer Chromatography (TLC) and column chromatography are fundamental methods employed by researchers.
Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring
Thin-Layer Chromatography is a rapid, simple, and effective method for qualitatively monitoring the progress of a chemical reaction. It allows chemists to observe the consumption of starting materials and the formation of products over time. In a typical Boc-protection reaction using this compound, an amine (the starting material) is converted to a d9-Boc-protected amine (the product).
The progress of the reaction can be visualized by spotting the reaction mixture on a TLC plate at different time intervals. The starting amine, being more polar, will have a lower retention factor (Rƒ), while the less polar product, the d9-Boc-protected amine, will travel further up the plate, resulting in a higher Rƒ value. The reaction is considered complete when the spot corresponding to the starting amine is no longer visible.
Key Components of TLC Monitoring:
Stationary Phase: Silica (B1680970) gel is the most common stationary phase used for this purpose. youtube.com
Mobile Phase (Eluent): The choice of eluent is crucial and depends on the polarity of the compounds being separated. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. google.com The ratio is adjusted to achieve good separation between the spots.
Visualization: Spots can be visualized under UV light (254 nm), especially for aromatic compounds. google.comgoogleapis.com Staining with a solution like ninhydrin (B49086) is also common, as it reacts with primary and secondary amines to produce a colored spot, which is useful for detecting any unreacted starting material. googleapis.comgoogle.com
Below is a representative data table illustrating typical TLC results for a Boc-protection reaction.
Table 1: Representative TLC Monitoring of a d9-Boc Protection Reaction
| Compound | Typical Mobile Phase (Hexane:Ethyl Acetate) | Typical Rƒ Value | Visualization Method |
|---|---|---|---|
| Starting Amine | 3:1 | 0.15 | Ninhydrin, UV |
| This compound | 3:1 | 0.70 | UV |
| d9-Boc Protected Amine (Product) | 3:1 | 0.50 | UV |
| 4-Nitrophenol (B140041) (Byproduct) | 3:1 | 0.35 | UV |
Column Chromatography for Purification of Labeled Intermediates
Once TLC indicates that the reaction is complete, column chromatography is employed to isolate and purify the d9-Boc labeled product from unreacted reagents, byproducts, and other impurities. youtube.com This technique works on the same principles as TLC but on a much larger scale, allowing for the separation of milligram to gram quantities of material. youtube.com
The crude reaction mixture is loaded onto the top of a column packed with a stationary phase, typically silica gel. youtube.com A solvent system (mobile phase), often similar to the one optimized during TLC analysis, is then passed through the column. youtube.com Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. youtube.com
Fractions are collected as the solvent elutes from the column. The less polar compounds, having weaker interactions with the polar silica gel, travel down the column faster and are collected in the earlier fractions. youtube.com More polar compounds are eluted later. youtube.com The composition of each fraction is then analyzed by TLC to identify those containing the pure product.
For the purification of a d9-Boc protected amine, the target compound is generally less polar than the 4-nitrophenol byproduct and significantly less polar than any residual starting amine. Therefore, the d9-Boc product will elute before the more polar impurities. In cases where compounds are sensitive to the acidic nature of silica gel, the silica can be deactivated by flushing it with a solvent system containing a small amount of a base like triethylamine. rochester.edu
Table 2: Typical Column Chromatography Parameters for Purifying a d9-Boc Labeled Compound
| Parameter | Description | Typical Application |
|---|---|---|
| Stationary Phase | A solid adsorbent packed into a glass column. | Silica gel (60 Å, 230-400 mesh) is standard for most applications. |
| Mobile Phase | A solvent or mixture of solvents used to move the compounds through the column. | A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) is often effective. dss.go.th |
| Loading Method | The method of applying the crude mixture to the column. | The crude product can be dissolved in a minimal amount of the mobile phase or adsorbed onto a small amount of silica gel and loaded as a solid. rochester.edu |
| Fraction Collection | Collecting the eluent in separate tubes. | Fractions are collected in test tubes and analyzed by TLC to determine their contents. |
| Product Isolation | Combining pure fractions and removing the solvent. | Fractions containing the pure d9-Boc product are combined, and the solvent is removed using a rotary evaporator. dss.go.th |
Future Directions and Emerging Research Avenues for Deuterated Carbonates
Development of Novel Deuterated Protecting Groups with Tunable Lability
The use of deuterium (B1214612) as a "protecting group" for carbon-hydrogen bonds is an emerging area of interest. nih.govrsc.org By replacing a hydrogen atom with a deuterium atom at a specific position in a molecule, chemists can influence the rate of reactions involving the cleavage of that bond. This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult to break.
This principle is being explored to create protecting groups with adjustable lability. For instance, in complex organic syntheses, it is often necessary to protect a reactive functional group while other parts of the molecule are being modified. By incorporating deuterium into the protecting group, its stability can be enhanced, allowing for more selective deprotection under specific conditions. Research has been conducted to determine the effectiveness of deuterium in protecting C-H bonds in radical-based intramolecular hydrogen atom transfer processes through competition experiments. nih.govrsc.orgexeter.ac.uk
Advanced Mechanistic Studies on Enzyme-Catalyzed Reactions Using Isotope Effects
Kinetic isotope effects (KIEs) are a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.govnih.govsemanticscholar.org By substituting an atom at or near the reaction center with a heavier isotope, such as replacing hydrogen with deuterium, researchers can measure changes in the reaction rate. These changes provide valuable insights into the transition state of the reaction and can help identify the rate-determining step. nih.gov
The application of KIEs has been particularly fruitful in studying enzymes that catalyze hydrogen transfer reactions. nih.gov For example, in adenosylcobalamin-dependent enzymes, deuterium and tritium (B154650) kinetic isotope effect measurements have been instrumental in understanding the reaction pathway and the nature of the transition state associated with hydrogen transfer. nih.gov The integration of isotope effects into the Michaelis-Menten equation has expanded the scope of kinetic analysis, allowing for the determination of individual rate constants in complex, multi-step reactions and the identification of chemical intermediates. nih.gov
Secondary kinetic isotope effects (SKIEs), where the isotopic substitution is not at the bond being broken, also provide crucial information about the transition state structure and the dynamics of the catalytic process. numberanalytics.com
| Enzyme Type | Application of Deuterium KIE | Mechanistic Insight Gained |
| Adenosylcobalamin-dependent enzymes | Probing hydrogen transfer steps | Information on reaction pathway and rate-determining step. nih.gov |
| Copper monooxygenases | Evaluating substrate binding order | Elucidation of C-H activation and identification of intermediates. nih.gov |
| Proteases | Studying peptide bond hydrolysis | Insights into the transition state structure. numberanalytics.com |
| Dehydrogenases | Investigating hydride transfer | Understanding the mechanism of carbonyl reduction. numberanalytics.com |
Integration of Deuterated Carbonates in Green Chemistry Methodologies
The principles of green chemistry encourage the use of environmentally benign solvents and reagents. Organic carbonates, such as dimethyl carbonate and propylene (B89431) carbonate, are increasingly recognized as "green solvents" due to their low toxicity and biodegradability. rsc.orgresearchgate.netresearchgate.net Their use as alternatives to hazardous solvents in various chemical transformations, including palladium-catalyzed reactions, is a significant step towards more sustainable chemical processes. nih.gov
Furthermore, the development of photochemical methods for deuterium labeling of organic molecules aligns with green chemistry principles by often utilizing milder reaction conditions. rsc.org The use of light to drive deuteration reactions can reduce the need for harsh reagents and high temperatures. rsc.org The chemo/regioselective H-D exchange of amino acids and synthetic building blocks using an environmentally benign Pd/C-Al-D2O catalytic system, where D2O is the deuterium source, further exemplifies the move towards greener deuteration methods. mdpi.com
Exploration of New Catalytic Systems for Deuterium Exchange and Carbonate Transformations
The development of efficient and selective catalysts for deuterium exchange is a vibrant area of research. Various transition metals, including iridium, palladium, and platinum, are used to catalyze the incorporation of deuterium into organic molecules. nih.govmarquette.edu Homogeneous catalysts often provide high selectivity in transfer deuteration and hydrodeuteration reactions. marquette.edu For instance, iridium catalysts have been shown to be effective in promoting transfer deuteration using D2O as the deuterium source. marquette.edu
In addition to deuterium exchange, new catalytic systems are being explored for the transformation of carbonates. For example, metal-organic frameworks (MOFs) have shown promise as catalysts for the fixation of CO2 into cyclic carbonates. mdpi.com
| Catalyst System | Deuterium Source | Transformation |
| Iridium complexes | D2O | Transfer deuteration of alkenes and alkynes. marquette.edu |
| Palladium on carbon (Pd/C) with Al | D2O | Selective H-D exchange in amino acids and building blocks. mdpi.com |
| Platinum catalysts | D2O | Deuteration of aromatic positions. nih.gov |
| Cadmium-based MOF | - | CO2 fixation into cyclic carbonates. mdpi.com |
Applications in Tracing Dynamic Processes within Complex Chemical Systems
Deuterium-labeled compounds are invaluable tools for tracing the fate of molecules in complex chemical and biological systems. Because the C-D bond is stronger than the C-H bond, deuterated compounds can often be tracked through metabolic pathways with minimal loss of the isotopic label. This allows researchers to accurately trace the absorption, distribution, metabolism, and elimination of compounds.
In mass spectrometry, deuterium-labeled compounds serve as excellent internal standards, improving the accuracy and reliability of quantification. They are also extensively used in nuclear magnetic resonance (NMR) spectroscopy to aid in chemical structure determination. The ability to selectively introduce deuterium into molecules provides a powerful method for studying dynamic processes, from enzyme kinetics to the flux of metabolites in living organisms. mdpi.comnih.gov
Q & A
Q. What is the role of the tert-butyl-d9 group in stabilizing 4-nitrophenyl carbonate derivatives during chemical reactions?
The tert-butyl-d9 group acts as a deuterium-labeled protecting group, enhancing steric hindrance to stabilize reactive intermediates (e.g., carbonate esters) during nucleophilic substitution or coupling reactions. Its deuterated nature allows isotopic tracing in kinetic studies or metabolic pathway analysis. Methodologically, confirm its retention during reactions using -NMR (absence of tert-butyl protons) and mass spectrometry (MS) for isotopic purity verification .
Q. How is tert-Butyl-d9 4-Nitrophenyl Carbonate synthesized, and what purification methods are recommended?
A common synthesis involves reacting deuterated tert-butanol with 4-nitrophenyl chloroformate in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine. Post-reaction, the product is purified via recrystallization from chloroform–diethyl ether (10:1 ratio) to remove unreacted reagents. Ensure deuterium integrity by avoiding protic solvents and monitoring reaction progress with thin-layer chromatography (TLC) .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- -NMR and -NMR : To confirm the absence of non-deuterated tert-butyl signals and verify ester carbonyl peaks (~155 ppm).
- High-resolution mass spectrometry (HRMS) : To validate isotopic enrichment (e.g., +9 Da for deuterium).
- Infrared (IR) spectroscopy : To identify nitrophenyl (1520–1350 cm) and carbonate (1740–1700 cm) functional groups .
Advanced Research Questions
Q. How can researchers address contradictions in kinetic data when using this compound as a deuterium tracer?
Discrepancies may arise from incomplete isotopic labeling or solvent interactions. Mitigation strategies include:
- Isotopic purity validation : Use gas chromatography–mass spectrometry (GC-MS) to detect non-deuterated impurities.
- Solvent selection : Avoid deuterium exchange-prone solvents (e.g., DO) and opt for anhydrous acetonitrile or THF.
- Control experiments : Compare reaction rates with non-deuterated analogs to isolate isotope effects .
Q. What are the applications of this compound in drug delivery system design?
This compound is used to synthesize deuterated polyethylene glycol (PEG) conjugates for enhanced pharmacokinetic stability. For example, in dendrimer-based drug carriers, the carbonate group reacts with amine-terminated polyamidoamine (PAMAM) dendrimers, while the deuterated tert-butyl group improves metabolic resistance. Monitor conjugation efficiency via size-exclusion chromatography (SEC) and -NMR .
Q. How does the deuterated tert-butyl group influence the stability of 4-nitrophenyl carbonate under varying pH conditions?
Deuterium labeling reduces hydrolysis rates due to the kinetic isotope effect (KIE). In acidic conditions (pH < 5), protonation of the carbonate oxygen accelerates degradation, while alkaline conditions (pH > 9) promote nucleophilic attack. Stability studies should use deuterated buffer systems (e.g., DO-based) and track degradation via UV-Vis spectroscopy (nitrophenolate release at 400 nm) .
Q. What experimental design considerations are critical for studying this compound in surface chemistry applications?
When investigating adsorption on indoor surfaces (e.g., silica or cellulose), use microspectroscopic imaging (e.g., AFM-IR) to map molecular interactions. Control humidity (<30% RH) to minimize hydrolysis and employ deuterium-labeled analogs to distinguish surface-bound vs. bulk-phase species via secondary ion mass spectrometry (SIMS) .
Methodological Troubleshooting
Q. How to resolve low yields in deuterated carbonate synthesis?
Q. Why might NMR spectra show unexpected proton signals in deuterated samples?
Common causes include:
- Incomplete deuteration : Re-synthesize using fresh deuterated reagents.
- Solvent impurities : Use deuterated solvents (e.g., CDCl) and pre-dry with activated molecular sieves.
- Deuterium exchange : Avoid prolonged exposure to protic environments during sample preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
